

Spectroscopic Profile of 4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-6,7-methylenedioxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-6,7-methylenedioxycoumarin** (C₁₁H₈O₄, Molar Mass: 204.18 g/mol), a coumarin derivative of interest in pharmaceutical and chemical research. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methyl-6,7-methylenedioxycoumarin**.

Table 1: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion [M] ⁺	m/z 204
Key Fragment Ions	m/z 176, 175

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	s	1H	H-5
~6.8-7.0	s	1H	H-8
~6.2	s	1H	H-3
~6.0	s	2H	-O-CH ₂ -O-
~2.4	s	3H	-CH ₃

Note: Experimentally obtained spectrum for **4-Methyl-6,7-methylenedioxcoumarin** is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.

Table 3: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~161	C-2 (C=O)
~155	C-7
~148	C-6
~144	C-8a
~115	C-4a
~112	C-5
~110	C-3
~102	-O-CH ₂ -O-
~98	C-8
~18	-CH ₃

Note: Experimentally obtained spectrum for **4-Methyl-6,7-methylenedioxy coumarin** is not publicly available. The predicted values are based on the analysis of structurally similar coumarin derivatives.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700-1740	Strong	C=O stretch (α,β -unsaturated lactone)
~1600-1620	Medium	C=C stretch (aromatic)
~1450-1500	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (lactone)
~1040	Strong	C-O stretch (methylenedioxy)
~930	Medium	O-C-O bend (methylenedioxy)

Note: The specific FTIR spectrum for **4-Methyl-6,7-methylenedioxy coumarin** is noted to be available, though the full spectrum is not provided in the immediate search results. The presented data is characteristic for this class of compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Methyl-6,7-methylenedioxy coumarin** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **¹H NMR Acquisition:** The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately

10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

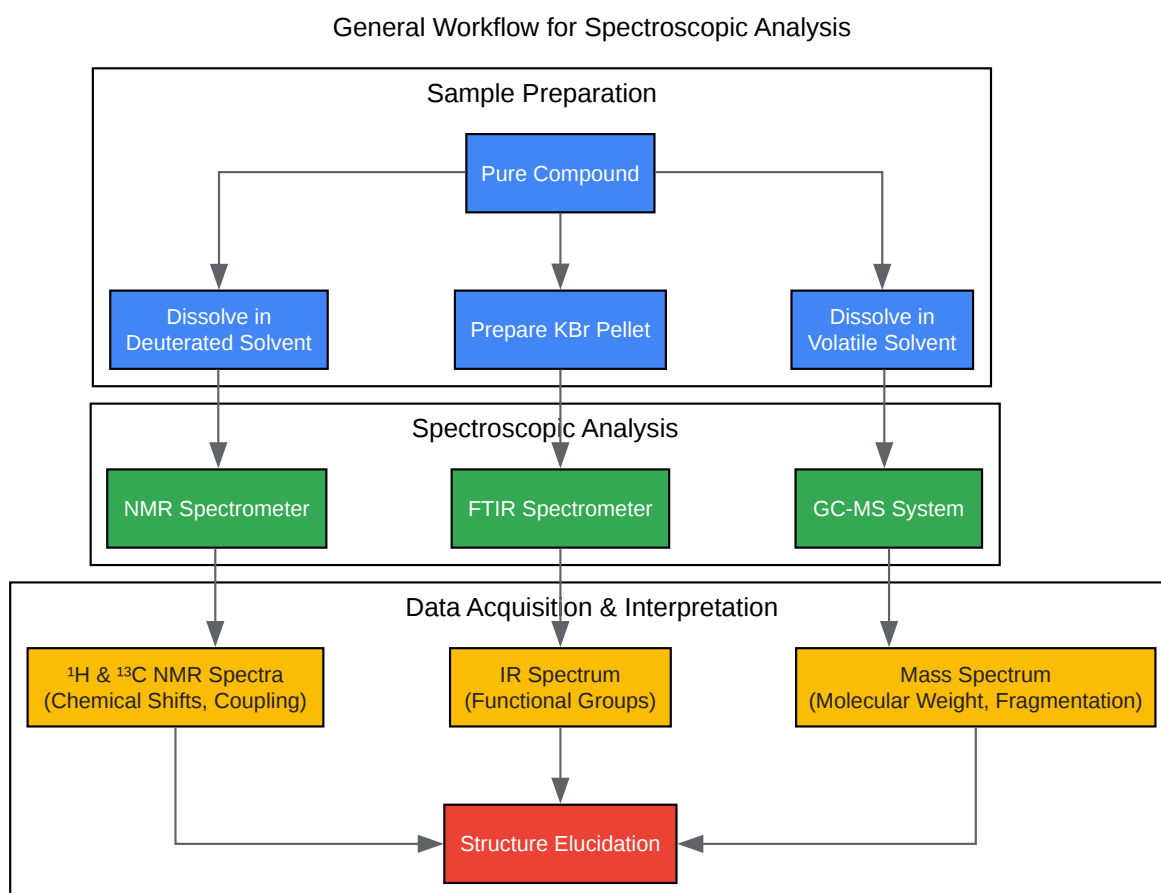
Mass Spectrometry (MS)

- Sample Introduction: For a volatile and thermally stable compound like **4-Methyl-6,7-methylenedioxcoumarin**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph.
- Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). The column temperature is ramped to elute the compound.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 4-Methyl-6,7-methylenedioxy coumarin | C₁₁H₈O₄ | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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